molecular formula C9H10Br2O2 B12966851 2-Bromo-1-(bromomethyl)-3,4-dimethoxybenzene CAS No. 147912-63-8

2-Bromo-1-(bromomethyl)-3,4-dimethoxybenzene

Cat. No.: B12966851
CAS No.: 147912-63-8
M. Wt: 309.98 g/mol
InChI Key: WEWGUPGEALYFMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-(bromomethyl)-3,4-dimethoxybenzene is an organic compound with the molecular formula C9H10Br2O2 It is a derivative of benzene, featuring two bromine atoms and two methoxy groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(bromomethyl)-3,4-dimethoxybenzene typically involves the bromination of 3,4-dimethoxytoluene. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction proceeds via electrophilic aromatic substitution, where the bromine atoms are introduced to the benzene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(bromomethyl)-3,4-dimethoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as hydroxide (OH-), amine (NH2-), or alkoxide (RO-).

    Oxidation Reactions: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products

    Substitution: Formation of hydroxyl, amino, or alkoxy derivatives.

    Oxidation: Formation of 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.

    Reduction: Formation of 3,4-dimethoxytoluene.

Scientific Research Applications

2-Bromo-1-(bromomethyl)-3,4-dimethoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.

    Biology: Employed in the synthesis of biologically active compounds, including potential pharmaceuticals.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with anti-cancer or anti-inflammatory properties.

    Industry: Used in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(bromomethyl)-3,4-dimethoxybenzene involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups, making the compound susceptible to nucleophilic substitution reactions. The methoxy groups can participate in electron-donating interactions, influencing the reactivity of the benzene ring.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1-(bromomethyl)-4-methoxybenzene: Similar structure but with one less methoxy group.

    2-Bromo-1-(bromomethyl)-3,4-dihydroxybenzene: Similar structure but with hydroxyl groups instead of methoxy groups.

    2-Bromo-1-(bromomethyl)-3,4-dimethylbenzene: Similar structure but with methyl groups instead of methoxy groups.

Uniqueness

2-Bromo-1-(bromomethyl)-3,4-dimethoxybenzene is unique due to the presence of both bromine and methoxy groups, which provide a balance of electron-withdrawing and electron-donating effects. This makes it a versatile intermediate in organic synthesis, capable of undergoing a wide range of chemical reactions.

Properties

CAS No.

147912-63-8

Molecular Formula

C9H10Br2O2

Molecular Weight

309.98 g/mol

IUPAC Name

2-bromo-1-(bromomethyl)-3,4-dimethoxybenzene

InChI

InChI=1S/C9H10Br2O2/c1-12-7-4-3-6(5-10)8(11)9(7)13-2/h3-4H,5H2,1-2H3

InChI Key

WEWGUPGEALYFMS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)CBr)Br)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.